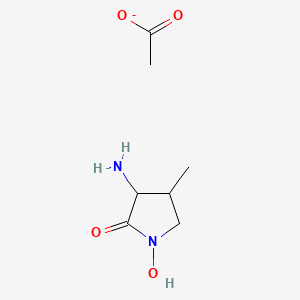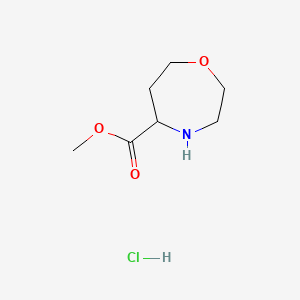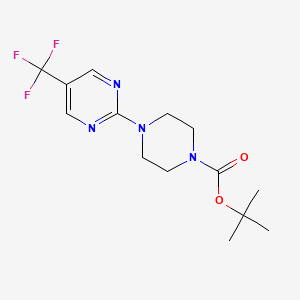
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.
Análisis De Reacciones Químicas
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential use in drug development and therapeutic applications. Additionally, it has industrial applications in the synthesis of various bioactive compounds .
Mecanismo De Acción
The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparación Con Compuestos Similares
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be compared with other similar compounds, such as pyrrolidinone derivatives. Pyrrolidinone derivatives, including pyrrolidin-2-one and pyrrolidin-2,5-diones, are known for their diverse biological activities and applications in medicinal chemistry . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Propiedades
Fórmula molecular |
C7H13N2O4- |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
3-amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/p-1 |
Clave InChI |
SNDJFAKPJVTVOP-UHFFFAOYSA-M |
SMILES canónico |
CC1CN(C(=O)C1N)O.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)





![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)





![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
